molecular formula C22H23NO5S2 B2523451 N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 946297-92-3

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No. B2523451
CAS RN: 946297-92-3
M. Wt: 445.55
InChI Key: SDQMMLCGHNBEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide, commonly known as MTEP, is a drug that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in modulating glutamate neurotransmission in the brain.

Scientific Research Applications

Nucleotide Protection and Oligodeoxyribonucleotide Synthesis

The (2-dansylethoxy)carbonyl group, a related sulfonyl protection group, has been employed for the protection of the amino functions of aglycone residues in nucleotide synthesis. This group facilitates the synthesis of monomeric building blocks, both phosphoramidites, and nucleoside-functionalized supports, crucial for oligodeoxyribonucleotide construction. Kinetic studies reveal that this protection group is more labile towards DBU cleavage than other protection analogues, indicating its utility in nucleotide synthesis for improved efficiency and yield (Wagner & Pfleiderer, 1997).

Enzyme Inhibition for Therapeutic Applications

N-substituted acetamide derivatives, including those structurally related to the chemical , have demonstrated significant inhibition potential against critical enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These findings suggest their potential application in designing therapeutic agents for conditions involving these enzymes. Compound evaluation showed IC50 values indicating potent activity, underscoring the relevance of sulfonyl and acetamide groups in developing enzyme inhibitors (Virk et al., 2018).

Anticancer Drug Development

The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures similar to the compound , have shown that these compounds are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibitors have emerged as promising molecular probes and potential therapeutic agents against cancer, with certain analogs demonstrating comparable potency and improved solubility over BPTES. These compounds have effectively attenuated the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Molecular Docking and Antidiabetic Activity

The designed and synthesized acetamide derivatives, structurally akin to the compound of interest, were evaluated for their PTP1B inhibitory activity, showing promising IC50 values. This correlates well with docking studies and in vivo screening for antidiabetic activity, suggesting their potential as antidiabetic agents. Such studies highlight the importance of acetamide derivatives in designing inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development (Saxena et al., 2009).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-16-5-7-18(8-6-16)28-15-22(24)23-14-21(20-4-3-13-29-20)30(25,26)19-11-9-17(27-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQMMLCGHNBEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.